Gentamicin C1a Pentaacetate Salt CAS number 26098-04-4.
Gentamicin C1a Pentaacetate Salt CAS number 26098-04-4.
Title: Unlocking Gentamicin C1a Pentaacetate Salt (CAS 26098-04-4): A Technical Guide to Prodrug Activation, Ribosomal Targeting, and Antimicrobial Efficacy
Abstract Gentamicin C1a Pentaacetate Salt (CAS 26098-04-4) represents a highly specialized, purified prodrug form of the aminoglycoside gentamicin complex. This whitepaper elucidates the structural biology, mechanism of action, and pharmacokinetic nuances of this compound. Designed for researchers and drug development professionals, this guide establishes self-validating experimental frameworks to accurately assess its prodrug activation, ribosomal targeting, and antimicrobial efficacy.
Structural Biology and Physicochemical Profiling
Commercial gentamicin is a broad-spectrum antibiotic produced via the fermentation of the bacterium Micromonospora purpurea[1]. The clinical formulation is a mixture of several related components, primarily C1, C1a, C2, C2a, and C2b[]. Among these, Gentamicin C1a is structurally distinct because it lacks methyl groups on the 2-amino-hexose ring (unlike C1 and C2)[3]. This structural nuance contributes to its highly favorable toxicological profile, notably demonstrating reduced ototoxicity compared to the commercial mixture[].
The pentaacetate salt form (C29H59N5O17) fundamentally alters the compound's application and pharmacokinetics. Unlike the free base, Gentamicin C1a pentaacetate functions as a prodrug[4].
Causality Insight: Why utilize the pentaacetate form? The acetylation of the amine groups masks the compound's inherent basicity and toxicity. It requires enzymatic conversion by host diacetyl reductase to cleave the acetate groups and release the active gentamicin moiety[4]. This modification significantly lowers baseline toxicity, making it an exceptional candidate for targeted drug delivery systems and for treating specific Gram-positive infections where host tissue activation is leveraged[4].
Table 1: Physicochemical Properties of Gentamicin C1a Pentaacetate
| Property | Specification |
| CAS Number | 26098-04-4[4] |
| Molecular Formula | C29H59N5O17[4] |
| Molecular Weight | 749.80 g/mol [4] |
| Form | White to beige solid[4] |
| Solubility | Slightly soluble in Methanol and Water[4] |
| Activation Mechanism | Enzymatic cleavage via diacetyl reductase[4] |
Mechanism of Action: Ribosomal Targeting
Once activated by host enzymes, the free Gentamicin C1a exerts its bactericidal effect by targeting the bacterial 30S ribosomal subunit[5]. The structural causality of this interaction is highly specific: Rings I and II of the aminoglycoside direct specific RNA-drug interactions within the major groove of the 16S rRNA, while Ring III interacts with conserved base pairs[6].
This binding physically ablates the ribosome's ability to discriminate between proper and improper transfer RNA (tRNA) and messenger RNA (mRNA) interactions at the aminoacyl (A) site[1]. If an incorrect tRNA pairs with an mRNA codon, the normal rejection signaling is blocked. The resulting incorporation of incorrect amino acids leads to the synthesis of truncated, non-functional, or toxic membrane proteins, ultimately causing bacterial cell death[5].
Prodrug activation pathway of Gentamicin C1a Pentaacetate and subsequent ribosomal targeting.
Quantitative Efficacy and Resistance Dynamics
The active Gentamicin C1a moiety is highly potent against a broad spectrum of pathogens[5]. However, because the pentaacetate form is a prodrug, it is enzymatically inactivated or remains inert when exposed directly to wild-type strains of Escherichia coli and other Gram-negative bacteria in standard in vitro media lacking host activation enzymes[4].
Furthermore, clinical resistance to the active moiety often arises from aminoglycoside-modifying enzymes (AMEs) such as acetyltransferases, or ribosomal methyltransferases (RMTs)[7].
Table 2: Baseline MIC Values for Activated Gentamicin C1a[5]
| Pathogen | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 |
| Klebsiella pneumoniae | ATCC 13883 | 1.0 |
| Acinetobacter baumannii | ATCC 19606 | 0.5 |
Experimental Workflows: Matrix-Assisted Self-Validating MIC Assay
Expertise & Experience: Standard broth microdilution assays will yield artificially high Minimum Inhibitory Concentration (MIC) values for Gentamicin C1a Pentaacetate because standard Mueller-Hinton broth lacks diacetyl reductase. To accurately assess this compound's true potential, researchers must use a matrix-assisted assay that simulates host tissue activation.
Trustworthiness (The Self-Validating System): A rigorous protocol must prove that the drug's efficacy is strictly dependent on enzymatic activation. Therefore, this workflow includes an internal negative control arm (media without tissue homogenate) to confirm that the pentaacetate remains inactive without host enzymes, thereby self-validating the prodrug mechanism.
Step-by-Step Methodology:
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Matrix Preparation: Prepare a 10% (w/v) mammalian liver tissue homogenate in cold phosphate-buffered saline (PBS) to serve as the source of diacetyl reductase. Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.
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Media Formulation: Supplement Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 5% (v/v) of the tissue homogenate supernatant.
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Causality: Controlled divalent cations (Ca2+, Mg2+) in CAMHB prevent competitive inhibition at the bacterial outer membrane, ensuring that bacterial uptake is solely dependent on the drug's active state rather than membrane permeability artifacts.
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Drug Dilution: Prepare a stock solution of Gentamicin C1a Pentaacetate (CAS 26098-04-4) in sterile water. Perform two-fold serial dilutions (from 64 µg/mL to 0.125 µg/mL) in the homogenate-supplemented CAMHB.
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Self-Validation Control: Prepare an identical serial dilution series in standard CAMHB without the tissue homogenate.
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Causality: This proves the prodrug nature; bacteria should survive in this control arm because the acetate groups remain uncleaved, preventing ribosomal binding.
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Inoculation: Inoculate all wells with the target bacterial strain to a final concentration of 5×105 CFU/mL.
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Incubation & Readout: Incubate at 37°C for 18-24 hours. Determine the MIC as the lowest concentration inhibiting visible optical density (OD600) growth.
Self-validating matrix-assisted MIC workflow for prodrug activation assessment.
References
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Application Notes and Protocols: The Use of Gentamicin C1a in Gram-Negative Bacteria Research. Benchchem. 5
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Gentamicin C1a Pentaacetate Salt CAS 26098-04-4. USBio. 4
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Gentamicin. Wikipedia. 1
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Structural origins of gentamicin antibiotic action. PubMed - NIH. 6
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CAS 26098-04-4 (Gentamicin C1a). BOC Sciences.
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Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets. PMC - NIH.3
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Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity. PMC - NIH. 7
Sources
- 1. Gentamicin - Wikipedia [en.wikipedia.org]
- 3. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural origins of gentamicin antibiotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
